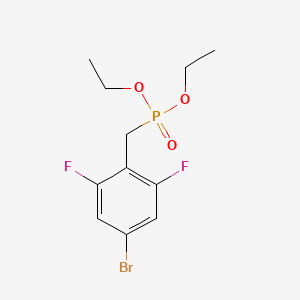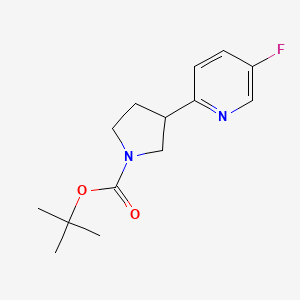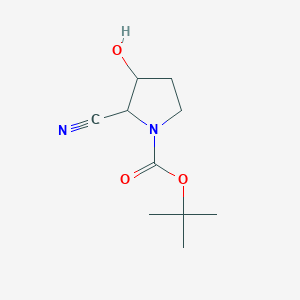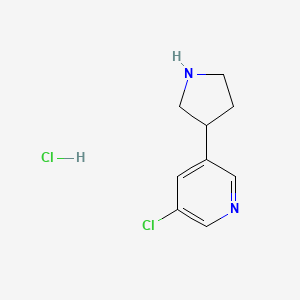
N-Hydroxy-3,5-dimethylbenzimidoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-3,5-dimethylbenzimidoyl Chloride is a chemical compound with the molecular formula C9H10ClNO It is a derivative of benzimidazole, characterized by the presence of hydroxy and methyl groups on the benzene ring, and a chloride substituent on the imidoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3,5-dimethylbenzimidoyl Chloride typically involves the reaction of 3,5-dimethylbenzimidazole with hydroxylamine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Base: Sodium hydroxide or potassium carbonate
Chlorinating Agent: Thionyl chloride or phosphorus trichloride
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-3,5-dimethylbenzimidoyl Chloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloride group with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, alcohols, thiols
Major Products
Oxidation: N-Hydroxy-3,5-dimethylbenzimidoyl N-oxide
Reduction: 3,5-Dimethylbenzimidazole
Substitution: N-Hydroxy-3,5-dimethylbenzimidoyl derivatives with various substituents
Aplicaciones Científicas De Investigación
N-Hydroxy-3,5-dimethylbenzimidoyl Chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-3,5-dimethylbenzimidoyl Chloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds, while the chloride group can participate in nucleophilic substitution reactions. These interactions can modulate the activity of biological pathways, leading to various therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-Hydroxybenzimidazole
- N-Hydroxyphthalimide
- N-Hydroxy-4-chlorobenzenecarboximidoyl Chloride
Uniqueness
N-Hydroxy-3,5-dimethylbenzimidoyl Chloride is unique due to the presence of both hydroxy and methyl groups on the benzene ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and potency in various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Further exploration of its properties and applications may lead to new discoveries and innovations in various fields.
Propiedades
Fórmula molecular |
C9H10ClNO |
|---|---|
Peso molecular |
183.63 g/mol |
Nombre IUPAC |
N-hydroxy-3,5-dimethylbenzenecarboximidoyl chloride |
InChI |
InChI=1S/C9H10ClNO/c1-6-3-7(2)5-8(4-6)9(10)11-12/h3-5,12H,1-2H3 |
Clave InChI |
IWLWIBHLVHBLAV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C(=NO)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(1-Methyl-3-pyrazolyl)methyl]guanidine](/img/structure/B13686982.png)





![5,7-Dichloro-2,3-dimethylpyrido[3,4-b]pyrazine](/img/structure/B13687011.png)
![6-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13687031.png)

![3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,5-d][1,4]diazepine](/img/structure/B13687041.png)

![6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-2-amine](/img/structure/B13687052.png)

